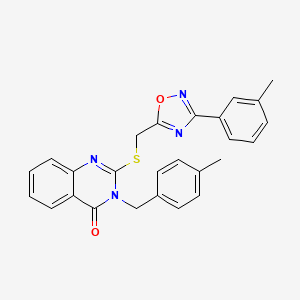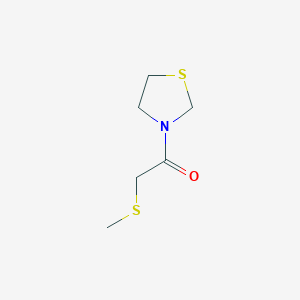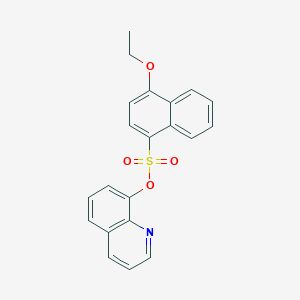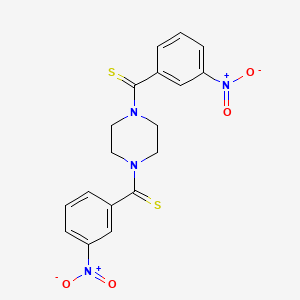![molecular formula C25H19F3N2O4 B2521701 3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929493-87-8](/img/structure/B2521701.png)
3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one" is a complex organic molecule that may be related to the classes of compounds described in the provided papers. Although none of the papers directly discuss this compound, they provide insights into similar structures and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-component reactions, as seen in the first paper, where cyclohexyl or benzyl isocyanide, benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones were reacted to produce [1,2,4]triazin-1-yl alaninamides . This suggests that the synthesis of the compound may also involve a multi-step process, potentially including Ugi reactions, which are known for their efficiency in generating complex molecules from simpler precursors.
Molecular Structure Analysis
X-ray diffraction techniques are commonly used to determine the molecular structure of complex organic compounds. The second paper reports the X-ray crystal structure of oxazolo[4,5-b]pyridine derivatives, which share a similar oxazinone moiety with the compound of interest . The third paper provides X-ray powder diffraction data for a pyrazolo[3,4-c]pyridine derivative, which could be structurally related to the chromeno[8,7-e][1,3]oxazin moiety of the compound . These studies indicate that X-ray diffraction could be a valuable tool in analyzing the molecular structure of the compound.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of the compound "3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one". However, the first paper mentions the conversion of [1,2,4]triazines to their O-methyl derivatives using diazomethane , which could be relevant if similar methylation reactions are applicable to the methoxyphenyl group of the compound .
Physical and Chemical Properties Analysis
The second paper discusses the photophysical properties of oxazolo[4,5-b]pyridine derivatives, including absorption and excitation spectra, fluorescence quantum yields, and the effects of substituents on these properties . This suggests that the compound of interest may also exhibit unique optical properties, which could be explored for potential applications in organic semiconductors or other fields. The third paper does not discuss the physical and chemical properties of the compound it describes, but the reported X-ray powder diffraction data could be used to infer some of the compound's solid-state characteristics .
Aplicaciones Científicas De Investigación
Organic Semiconductor Applications
A study by Briseño-Ortega et al. (2018) on a series of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines (HPOP) highlights the potential application of similar compounds as organic semiconductors. These compounds exhibited significant photophysical properties, such as varied fluorescence quantum yields influenced by the substituent's donor strength and position. Their facile synthesis and notable photophysical characteristics suggest their suitability for use in organic semiconductor applications Briseño-Ortega et al., 2018.
Pharmacological Activities
Research on pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives by Mahmoud et al. (2017) indicates the chemical and pharmacological potential of related compounds. These novel fused oxazine derivatives have been evaluated for their antioxidant and anticancer activities, demonstrating the broad scope of pharmacological research related to this class of compounds Mahmoud et al., 2017.
Material Science and Photophysical Properties
Khanzadeh et al. (2018) explored the nonlinear optical properties of a compound similar in structural complexity, showing dependence on wavelength. Such studies underline the importance of these compounds in developing materials with specific optical properties, which could be crucial for technologies like laser optics and photonic devices Khanzadeh et al., 2018.
Structural and Molecular Analysis
The polymorphic modifications of specific heterocyclic compounds, as studied by Shishkina et al. (2018), provide insight into the molecular and crystal structures that could lead to new applications in the development of pharmaceuticals and materials with unique properties. Such detailed structural analyses contribute to our understanding of how minor modifications in chemical structure can significantly impact physical and chemical properties Shishkina et al., 2018.
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O4/c1-32-19-7-3-2-6-16(19)21-22(31)17-8-9-20-18(23(17)34-24(21)25(26,27)28)13-30(14-33-20)12-15-5-4-10-29-11-15/h2-11H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLWBHIZRJWEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CN=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4-Dichlorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2521619.png)
![N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2521620.png)
![N-[[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2521621.png)


![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide](/img/structure/B2521625.png)
![tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B2521628.png)

![N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide](/img/structure/B2521633.png)
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2521636.png)

![2-benzamido-N-(2-methylbenzo[d]thiazol-5-yl)oxazole-4-carboxamide](/img/structure/B2521640.png)
